molecular formula C4HF3N2 B6230770 3,4,6-trifluoropyridazine CAS No. 2386912-84-9

3,4,6-trifluoropyridazine

Cat. No.: B6230770
CAS No.: 2386912-84-9
M. Wt: 134.06 g/mol
InChI Key: WFIPPSQFKJRDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trifluoropyridazine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyridazine, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trifluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of pyridazine with fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process, allowing for higher yields and reduced reaction times .

Mechanism of Action

The mechanism of action of 3,4,6-trifluoropyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and molecular targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Trifluoropyridazine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

CAS No.

2386912-84-9

Molecular Formula

C4HF3N2

Molecular Weight

134.06 g/mol

IUPAC Name

3,4,6-trifluoropyridazine

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)8-9-4(2)7/h1H

InChI Key

WFIPPSQFKJRDLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1F)F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.